4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core
Preparation Methods
The synthesis of 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-b]pyridine core, followed by functionalization at specific positions to introduce the ethyl, hydroxy, and carboxamide groups. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Condensation: The carboxamide group can participate in condensation reactions to form imines or amides with appropriate reagents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit a particular enzyme involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can be compared to other thieno[3,2-b]pyridine derivatives. Similar compounds include:
4-ethyl-7-hydroxy-N-phenyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate:
4-ethyl-7-hydroxy-N-[3-(methylsulfanyl)phenyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-sulfonamide: The carboxamide group is replaced with a sulfonamide group, which may enhance its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-7-hydroxy-N-(3-methylsulfanylphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-19-12-7-8-24-15(12)14(20)13(17(19)22)16(21)18-10-5-4-6-11(9-10)23-2/h4-9,20H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQTNATLCJDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=CC=C3)SC)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.